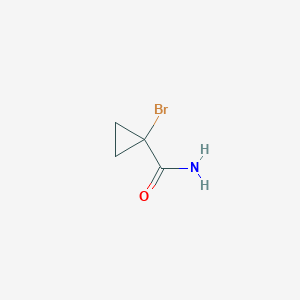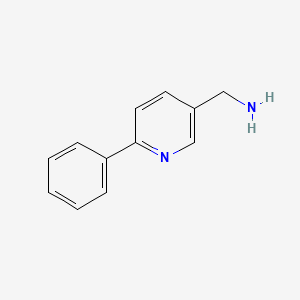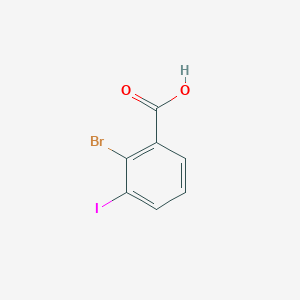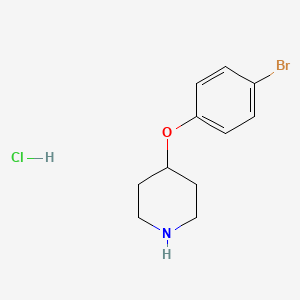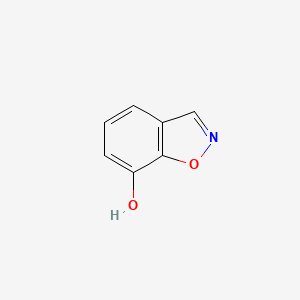
1,2-苯并恶唑-7-醇
描述
1,2-Benzoxazol-7-ol is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring with a hydroxyl group at the 7th position. This compound is known for its diverse biological activities and is widely used in medicinal chemistry due to its potential therapeutic applications.
科学研究应用
1,2-Benzoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Used in the production of dyes, pigments, and other functional materials.
作用机制
Target of Action
Benzoxazole derivatives, including 1,2-Benzoxazol-7-ol, have been found to interact with a wide range of biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . They have shown significant antimicrobial activity against various bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi and fungal strains: Candida albicans and Aspergillus niger .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to affect a wide range of metabolic pathways and cellular processes in cancer pathology . They have been shown to possess potent anticancer activity . .
Result of Action
Benzoxazole derivatives have shown significant antimicrobial and anticancer activities . They have been found to be effective against various bacterial and fungal strains . Some benzoxazole compounds have also shown potent anticancer activity . .
生化分析
Biochemical Properties
1,2-Benzoxazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, 1,2-Benzoxazol-7-ol interacts with fungal enzymes, contributing to its antifungal activity . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, inhibiting their function and leading to the death of the microorganisms.
Cellular Effects
1,2-Benzoxazol-7-ol has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1,2-Benzoxazol-7-ol has been observed to induce apoptosis by modulating signaling pathways such as the p53 pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 1,2-Benzoxazol-7-ol impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of 1,2-Benzoxazol-7-ol involves its interaction with various biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, 1,2-Benzoxazol-7-ol binds to the active site of bacterial enzymes, inhibiting their activity and resulting in antibacterial effects . Additionally, it can activate certain signaling pathways in cancer cells, leading to apoptosis . The compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzoxazol-7-ol have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 1,2-Benzoxazol-7-ol remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to 1,2-Benzoxazol-7-ol in in vitro and in vivo studies has demonstrated sustained antibacterial and antifungal effects, although the potency may diminish over time .
Dosage Effects in Animal Models
The effects of 1,2-Benzoxazol-7-ol vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial and antifungal activity without notable adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired biological activity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
1,2-Benzoxazol-7-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of metabolites that may contribute to its biological activity . These metabolic pathways involve enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of 1,2-Benzoxazol-7-ol . The effects on metabolic flux and metabolite levels are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1,2-Benzoxazol-7-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cells, 1,2-Benzoxazol-7-ol can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1,2-Benzoxazol-7-ol exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 1,2-Benzoxazol-7-ol may localize to the mitochondria, where it can exert its effects on cellular respiration and energy production . Understanding the subcellular localization of 1,2-Benzoxazol-7-ol is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Benzoxazol-7-ol can be synthesized through various methods. One common synthetic route involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction of 2-aminophenol with aromatic aldehydes in the presence of a catalyst such as titanium tetraisopropoxide can yield benzoxazole derivatives . Another method involves the use of 2-aminophenol and isothiocyanates under mild conditions to form the desired benzoxazole compound .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzoxazol-7-ol often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
化学反应分析
Types of Reactions
1,2-Benzoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced using appropriate catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives.
相似化合物的比较
Similar Compounds
Benzoxazole: Lacks the hydroxyl group at the 7th position but shares the same core structure.
Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.
Uniqueness
1,2-Benzoxazol-7-ol is unique due to the presence of the hydroxyl group at the 7th position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
1,2-benzoxazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWKCOMOHIDVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)ON=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614339 | |
| Record name | 1,2-Benzoxazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55559-31-4 | |
| Record name | 1,2-Benzoxazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-benzoxazol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


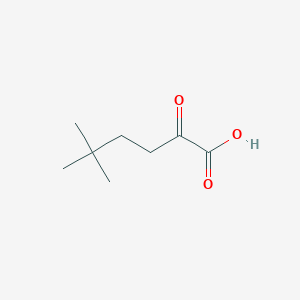

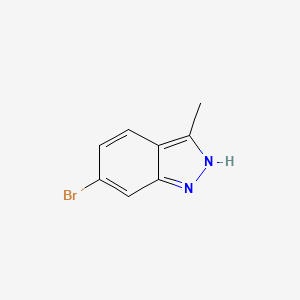
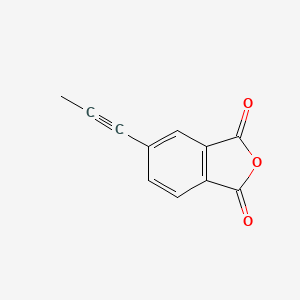
![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)
![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)
